molecular formula C11H13N3O B15199839 8-(Methoxymethyl)quinoline-3,4-diamine

8-(Methoxymethyl)quinoline-3,4-diamine

Cat. No.: B15199839
M. Wt: 203.24 g/mol
InChI Key: QTURZWFAOYZINL-UHFFFAOYSA-N
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Description

8-(Methoxymethyl)quinoline-3,4-diamine is a compound belonging to the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-(Methoxymethyl)quinoline-3,4-diamine, can be achieved through various methods. One common approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include the use of nano ZnO as a catalyst under solvent-free conditions and ionic liquids under ultrasound at room temperature .

Industrial Production Methods: Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize the environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 8-(Methoxymethyl)quinoline-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include stannic chloride, indium(III) chloride, and molecular iodine . These reagents facilitate the cyclization and functionalization of the quinoline core, leading to the formation of valuable intermediates and final products.

Major Products Formed: The major products formed from the reactions of this compound include various substituted quinoline derivatives. These products exhibit diverse biological activities and are valuable in medicinal chemistry and other fields .

Mechanism of Action

The mechanism of action of 8-(Methoxymethyl)quinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to act as chelating agents, forming complexes with metal ions such as Cu2+, Zn2+, and Fe3+ . These complexes can interfere with essential biological processes, leading to the compound’s therapeutic effects. Additionally, quinoline derivatives can inhibit enzymes and disrupt cellular functions, contributing to their antimicrobial and anticancer activities .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

8-(methoxymethyl)quinoline-3,4-diamine

InChI

InChI=1S/C11H13N3O/c1-15-6-7-3-2-4-8-10(13)9(12)5-14-11(7)8/h2-5H,6,12H2,1H3,(H2,13,14)

InChI Key

QTURZWFAOYZINL-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C(=CC=C1)C(=C(C=N2)N)N

Origin of Product

United States

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